molecular formula C15H14O2 B11880824 3-Phenylchroman-6-ol

3-Phenylchroman-6-ol

Cat. No.: B11880824
M. Wt: 226.27 g/mol
InChI Key: QLVLWWQJYGXPQE-UHFFFAOYSA-N
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Description

3-Phenylchroman-6-ol is a phenolic compound characterized by a chroman ring structure with a phenyl group attached at the third position and a hydroxyl group at the sixth position. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various natural sources.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylchroman-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a three-component reaction involving 3-formylchromones, malononitrile or alkyl cyanoacetate, and cyclic 1,3-diones in the presence of a catalytic amount of potassium carbonate in aqueous media .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylchroman-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 3-Phenylchroman-6-ol serves as a fundamental building block in organic synthesis. It is utilized in creating more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

  • Antioxidant Properties : The compound exhibits significant antioxidant activity by scavenging free radicals. This property is crucial in biological systems to prevent oxidative stress, which is linked to various diseases.

Medicine

  • Therapeutic Potential : Research indicates that this compound has potential therapeutic effects, including:
    • Anti-inflammatory Activity : It modulates inflammatory pathways, potentially reducing inflammation in various conditions.
    • Anticancer Effects : Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation .

Data Table of Applications

Application AreaSpecific UseMechanism
ChemistryBuilding block for complex organic synthesisStructural versatility
BiologyAntioxidant agentFree radical scavenging
MedicineAnti-inflammatory and anticancer agentModulation of cell signaling pathways

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated significant free radical scavenging ability comparable to known antioxidants.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis via caspase activation and modulation of Bcl-2 family proteins. This suggests its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 3-Phenylchroman-6-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-Phenylchroman-6-ol can be compared with other phenolic compounds and flavonoids:

Biological Activity

3-Phenylchroman-6-ol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15H14O
Molecular Weight: 222.27 g/mol
IUPAC Name: 3-phenyl-2,3-dihydro-1-benzofuran-6-ol
Canonical SMILES: C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)C=CC2=C(C=CC=C2)O)C=C3C=CC=CC3

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Anticancer Activity : Studies have shown that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage due to oxidative stress and excitotoxicity.

Antioxidant Activity

A study published in the Journal of Natural Products demonstrated that this compound significantly scavenges DPPH radicals, indicating its potential as a natural antioxidant .

Anti-inflammatory Effects

In vitro experiments revealed that this compound can downregulate the expression of COX-2 and iNOS, key enzymes involved in the inflammatory response. This effect was observed in macrophage cell lines treated with lipopolysaccharides (LPS) .

Anticancer Activity

Research conducted on various cancer cell lines, including breast and prostate cancer, showed that this compound inhibited cell proliferation and induced apoptosis. The compound was found to activate the p53 pathway, leading to cell cycle arrest at the G1 phase .

Case Studies

  • Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with a formulation containing this compound showed a significant reduction in tumor size after three months of treatment. Patients reported fewer side effects compared to traditional therapies .
  • Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss, suggesting its potential for treating neurodegenerative diseases like Alzheimer’s .

Comparative Analysis

Biological ActivityThis compoundOther Compounds
AntioxidantStrongModerate (e.g., Curcumin)
Anti-inflammatoryYesYes (e.g., Aspirin)
AnticancerYesYes (e.g., Taxol)
NeuroprotectiveYesLimited (e.g., Resveratrol)

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

3-phenyl-3,4-dihydro-2H-chromen-6-ol

InChI

InChI=1S/C15H14O2/c16-14-6-7-15-12(9-14)8-13(10-17-15)11-4-2-1-3-5-11/h1-7,9,13,16H,8,10H2

InChI Key

QLVLWWQJYGXPQE-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)O)C3=CC=CC=C3

Origin of Product

United States

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